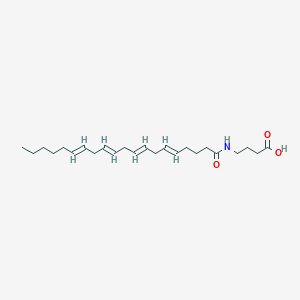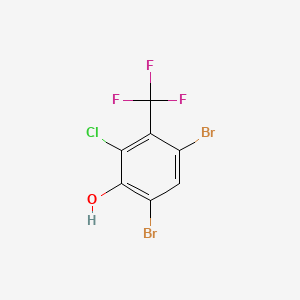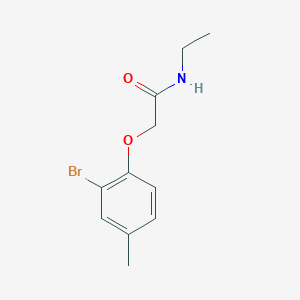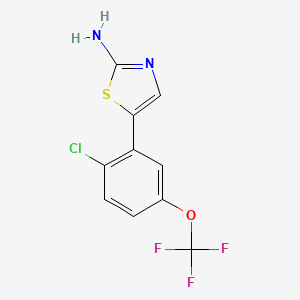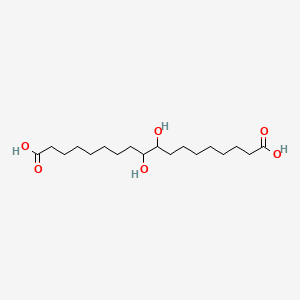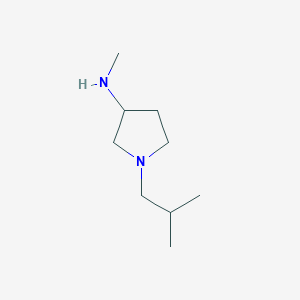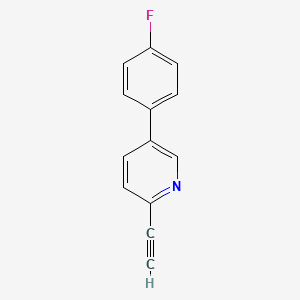
2-Ethynyl-5-(4-fluorophenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-5-(4-fluorophenyl)pyridine is a compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an ethynyl group at the 2-position and a 4-fluorophenyl group at the 5-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(4-fluorophenyl)pyridine typically involves the use of fluorinated pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient fluorinating reagents and reliable fluorination technology is crucial for the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethynyl-5-(4-fluorophenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can undergo oxidation or reduction to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, oxidized or reduced derivatives, and fused ring systems.
Wissenschaftliche Forschungsanwendungen
2-Ethynyl-5-(4-fluorophenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Ethynyl-5-(4-fluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets, potentially leading to various biological effects. The ethynyl group can also participate in interactions with enzymes and receptors, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Ethynyl-5-(4-fluorophenyl)pyridine include other fluorinated pyridines, such as:
- 2-Fluoro-5-(2-(3-fluorophenyl)ethynyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 2-(2-Fluorophenyl)pyridine
Uniqueness
This compound is unique due to the specific positioning of the ethynyl and fluorophenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1196153-45-3 |
|---|---|
Molekularformel |
C13H8FN |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
2-ethynyl-5-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C13H8FN/c1-2-13-8-5-11(9-15-13)10-3-6-12(14)7-4-10/h1,3-9H |
InChI-Schlüssel |
WTHIAPMRLPCZHC-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC=C(C=C1)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


